4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-hydroxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide.
Reduction: Formation of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]aniline
- 4-hydroxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
- 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzoic acid
Uniqueness
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-9-7-13(8-10-16)17(21)19-11-15-12-23-18(20-15)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |
InChI Key |
SCRBHEJKEWGHRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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